3-Boc-aminoethylazetidine
Overview
Description
3-Boc-aminoethylazetidine: is a chemical compound with the molecular formula C10H21N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound consists of a tert-butyl group, an azetidine ring, and a carbamate group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Boc-aminoethylazetidine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: 3-Boc-aminoethylazetidine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, tert-butyl (2-(azetidin-3-yl)ethyl)carbamate is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
- Tert-butyl (2-(azetidin-3-yl)propan-2-yl)carbamate
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
- 3-Boc-aminoethylazetidine hydrochloride
Uniqueness: this compound is unique due to its specific combination of a tert-butyl group, an azetidine ring, and a carbamate group. This structure provides distinct reactivity and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPJUZSNJFANNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162696-31-3 | |
Record name | 3-(N-Boc)-(2-aminoethyl)azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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